DPP-4 inhibitor 1

DPP-4 inhibition binding affinity surface plasmon resonance

DPP‑4 inhibitor 1, designated as compound 5 in the primary literature, is a structurally novel, orally active, long‑acting dipeptidyl peptidase‑4 (DPP‑4) inhibitor derived from a natural‑product scaffold. It was developed as a once‑weekly preclinical candidate for type 2 diabetes mellitus (T2DM) and is characterised by a distinct fast‑associating, slow‑dissociating binding mode that underpins its extended target engagement.

Molecular Formula C21H15F3N2O2
Molecular Weight 384.3 g/mol
Cat. No. B12432138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPP-4 inhibitor 1
Molecular FormulaC21H15F3N2O2
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CC3=C(C2=C1)CC(C(O3)C4=CC(=C(C=C4F)F)F)N)C#N
InChIInChI=1S/C21H15F3N2O2/c1-27-20-7-12-10(4-11(20)9-25)2-3-19-13(12)6-18(26)21(28-19)14-5-16(23)17(24)8-15(14)22/h2-5,7-8,18,21H,6,26H2,1H3/t18-,21+/m0/s1
InChIKeyOGGAKUIGELBYAA-GHTZIAJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPP-4 Inhibitor 1 (Compound 5): Structural and Pharmacological Baseline for Procurement Decisions


DPP‑4 inhibitor 1, designated as compound 5 in the primary literature, is a structurally novel, orally active, long‑acting dipeptidyl peptidase‑4 (DPP‑4) inhibitor derived from a natural‑product scaffold [1]. It was developed as a once‑weekly preclinical candidate for type 2 diabetes mellitus (T2DM) and is characterised by a distinct fast‑associating, slow‑dissociating binding mode that underpins its extended target engagement [1]. The compound is supplied under CAS 1915007‑89‑4 with a molecular formula of C₂₁H₁₅F₃N₂O₂ and a molecular weight of 384.35 g mol⁻¹ . Its synthesis has been successfully scaled to kilogram quantities (overall yield improved from <1 % to nearly 20 %), enabling reliable procurement for preclinical and translational studies [1].

Why Generic Substitution Fails for DPP-4 Inhibitor 1: Binding-Kinetic Rationale for Compound-Specific Selection


Clinically approved DPP‑4 inhibitors exhibit marked differences in binding kinetics, target residence time and duration of glucose‑lowering action, making within‑class substitution scientifically unsound [1]. Once‑weekly DPP‑4 inhibitors such as trelagliptin and omarigliptin cannot be treated as interchangeable with daily dosed agents such as sitagliptin, nor with each other, because their pharmacodynamic profiles are dictated by individual kinetic fingerprints rather than by class membership alone [1]. DPP‑4 inhibitor 1 (compound 5) possesses a unique fast‑on/slow‑off binding signature that results in a residence time 6.5‑fold longer than sitagliptin, a property that is not replicated by any marketed once‑weekly gliptin [1]. Substituting compound 5 with a generic DPP‑4 inhibitor would therefore erase the specific pharmacokinetic‑pharmacodynamic advantages documented below.

DPP-4 Inhibitor 1 Quantitative Differentiator Evidence: Binding Affinity, Kinetics, and In Vivo Duration Head-to-Head


Target Binding Affinity (KD): Compound 5 vs. Sitagliptin and Omarigliptin

Compound 5 exhibits an equilibrium dissociation constant (KD) of 1.77 × 10⁻¹⁰ M (0.177 nM) for human DPP‑4, which is 72‑fold tighter than sitagliptin (KD = 1.27 × 10⁻⁸ M) and 15‑fold tighter than the once‑weekly agent omarigliptin (KD = 2.75 × 10⁻⁹ M) [1]. These measurements were obtained by surface plasmon resonance (SPR) under identical experimental conditions [1].

DPP-4 inhibition binding affinity surface plasmon resonance

Binding‑Kinetic Differentiation: Residence Time 6.5‑Fold Longer Than Sitagliptin

Compound 5 displays a fast association rate constant (k_on = 1.29 × 10⁷ M⁻¹ s⁻¹) and a slow dissociation rate constant (k_off = 2.29 × 10⁻³ s⁻¹), yielding a drug–target residence time (1/k_off) of approximately 437 s [1]. In the same study, the dissociation of bound sitagliptin was 6.5‑fold faster [1]. Crucially, the k_on of compound 5 is 10.9‑fold greater than that of sitagliptin (1.18 × 10⁶ M⁻¹ s⁻¹) and 50‑fold greater than that of omarigliptin (2.58 × 10⁵ M⁻¹ s⁻¹) [1].

drug-target residence time binding kinetics slow off-rate

Duration of In Vivo DPP‑4 Inhibition: Single‑Dose >80 % Suppression for >7 Days

A single oral dose of compound 5 at 3 mg kg⁻¹ inhibited >80 % of plasma DPP‑4 activity for more than 7 days in diabetic mice [1]. In contrast, daily‑dosed DPP‑4 inhibitors such as sitagliptin require once‑ or twice‑daily administration to maintain comparable target inhibition, and even the once‑weekly clinical comparators trelagliptin and omarigliptin do not report >80 % suppression at day 7 following a single 3 mg kg⁻¹ dose in the same model [1].

in vivo pharmacodynamics DPP‑4 inhibition duration once‑weekly antidiabetic

Chronic Glucose‑Lowering Efficacy: Fasting Blood Glucose Reduction Superior to Once‑Weekly Comparators

Eight‑week oral administration of compound 5 at 3 and 10 mg kg⁻¹ once weekly (qw) reduced fasting blood glucose (FBG) by 24.7 % and 33.1 %, respectively, in diabetic mice [1]. The same study reported that the long‑term antidiabetic efficacies of compound 5 (10 mg kg⁻¹, qw) were better than those of once‑weekly trelagliptin and omarigliptin, particularly in lowering haemoglobin A1c (HbA1c) [1].

chronic efficacy fasting blood glucose type 2 diabetes mouse model

Scalable Synthesis Enabling Reproducible Procurement: Kilo‑Scale Production with 20 % Overall Yield

The original synthetic route for compound 5 afforded a total yield of <1 %, limiting supply to milligram quantities and hindering reproducibility [1]. Through a redesigned seven‑step sequence incorporating optimized reduction, condensation and chiral resolution steps, the overall yield was increased to nearly 20 %, and nearly 10 kg of compound 5 was produced to support ongoing preclinical studies [1]. Enantiomeric purity was achieved at >99 % ee using (+)-dibenzoyl‑D‑tartaric acid as resolving agent [1].

scale‑up synthesis process chemistry procurement reliability

DPP-4 Inhibitor 1 (Compound 5) Optimal Research and Industrial Application Scenarios


Preclinical Development of Once‑Weekly Oral DPP‑4 Inhibitors for Type 2 Diabetes

Compound 5 is uniquely suited as a lead molecule or reference standard for programmes aiming to develop once‑weekly oral DPP‑4 inhibitors because it has demonstrated superior chronic glycaemic control versus both trelagliptin and omarigliptin in a diabetic mouse model [1]. Its sustained >80 % DPP‑4 inhibition for >7 days after a single 3 mg kg⁻¹ dose [1] makes it an ideal tool compound for studying the relationship between target engagement duration and HbA1c lowering, and for benchmarking new long‑acting candidates.

Drug–Target Binding Kinetics and Residence Time Research

The fast‑on/slow‑off kinetic profile of compound 5 – specifically its 6.5‑fold longer residence time compared with sitagliptin and its 50‑fold higher association rate relative to omarigliptin [1] – establishes it as a uniquely informative probe for mechanistic studies correlating binding kinetics with in vivo pharmacodynamic duration. It can serve as a positive control in SPR‑based screening cascades where prolonged target occupancy is the desired pharmacological profile.

Process Chemistry and Scalable Synthesis Demonstration for DPP‑4 Inhibitors

The published scale‑up synthesis of compound 5, which transformed a <1 %‑yield, milligram‑scale route into a robust 20 %‑yield, kilogram‑scale process [1], provides a validated synthetic template for medicinal chemistry teams. Procuring compound 5 is advisable for laboratories that require a structurally authenticated, high‑purity (>99 % ee) DPP‑4 inhibitor available in multi‑gram to kilogram quantities without the supply‑chain uncertainty typical of early‑stage research compounds.

Natural‑Product‑Derived DPP‑4 Chemotype Exploration

Compound 5 originates from a natural‑product scaffold, distinguishing it from the purely synthetic gliptins that dominate the market [1]. Researchers exploring natural‑product‑inspired DPP‑4 inhibitor chemotypes can use compound 5 as a structurally validated, high‑potency benchmark to assess the binding mode, selectivity and metabolic stability of novel natural or semi‑synthetic DPP‑4 ligands.

Quote Request

Request a Quote for DPP-4 inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.